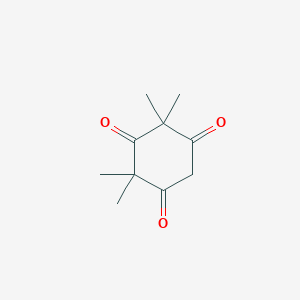
2,2,4,4-tetramethylcyclohexane-1,3,5-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4,4-tetramethylcyclohexane-1,3,5-trione is an organic compound with the molecular formula C10H14O3 It is a derivative of cyclohexanetrione, characterized by the presence of four methyl groups at the 2, 2, 4, and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4-tetramethylcyclohexane-1,3,5-trione typically involves the reaction of cyclobutane-1,3-dione with an O or N nucleophile and a silylating reagent, followed by acetylation and cyclization . The reaction conditions often include the use of bases and silylating agents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve the catalytic oxidation of tetramethylbutane derivatives using oxidizing agents such as hydrogen peroxide or sodium hydroxide . These methods are designed to optimize yield and purity while minimizing the production of by-products.
Chemical Reactions Analysis
Types of Reactions
2,2,4,4-tetramethylcyclohexane-1,3,5-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert it into corresponding alcohols or other reduced forms.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce alcohols or other reduced derivatives .
Scientific Research Applications
2,2,4,4-tetramethylcyclohexane-1,3,5-trione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2,4,4-tetramethylcyclohexane-1,3,5-trione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic processes and biochemical pathways . Its effects are mediated through the formation of stable complexes with target molecules, leading to changes in their activity and function.
Comparison with Similar Compounds
Similar Compounds
Leptospermone: 2,2,4,4-Tetramethyl-6-(3-methylbutanoyl)cyclohexane-1,3,5-trione.
Isoleptospermone: 2,2,4,4-Tetramethyl-6-(2-methyl-1-oxobutyl)cyclohexane-1,3,5-trione.
Flavesone: 2,2,4,4-Tetramethyl-6-(2-methyl-1-oxopropyl)cyclohexane-1,3,5-trione.
Uniqueness
2,2,4,4-tetramethylcyclohexane-1,3,5-trione is unique due to its specific substitution pattern and the presence of four methyl groups, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in various applications, particularly in organic synthesis and industrial processes .
Properties
CAS No. |
7181-79-5 |
|---|---|
Molecular Formula |
C10H14O3 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
2,2,4,4-tetramethylcyclohexane-1,3,5-trione |
InChI |
InChI=1S/C10H14O3/c1-9(2)6(11)5-7(12)10(3,4)8(9)13/h5H2,1-4H3 |
InChI Key |
DOZWCONHUMHEPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)CC(=O)C(C1=O)(C)C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Pyrido[4,3-d]pyrimidine-4(1h)-thione,7-amino-](/img/structure/B8655170.png)
![4-(1H-benzo[d]imidazol-2-yl)cyclohexanol](/img/structure/B8655177.png)
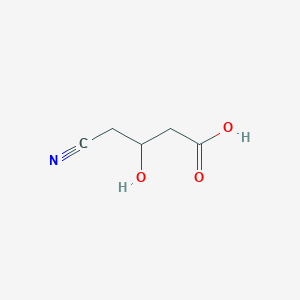
![9-Isopropyl-1-oxa-4,9-diaza-spiro[5.5]undecane](/img/structure/B8655187.png)
![5-(Oxetan-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-amine](/img/structure/B8655193.png)
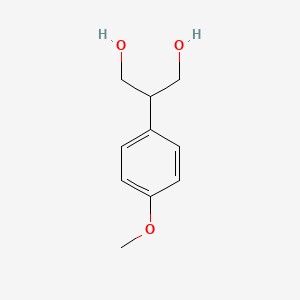
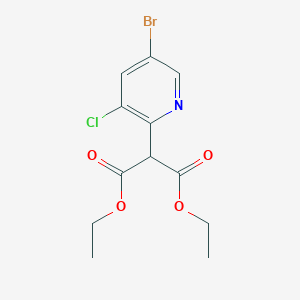

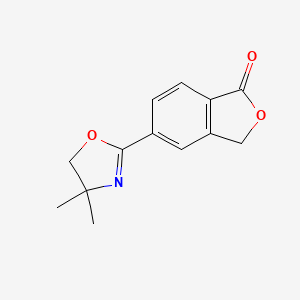

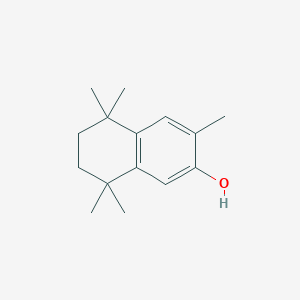

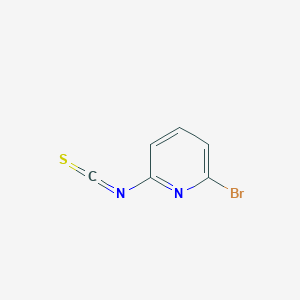
![2,4-Bis[(2-hydroxyethyl)amino]-6-methylanisole](/img/structure/B8655260.png)
